2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone
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Overview
Description
This compound belongs to a class of chemicals that have been explored for various synthetic and pharmaceutical applications due to their unique chemical structures and properties. Although the specific compound “2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone” is not directly mentioned, related derivatives and structurally similar compounds have been synthesized and studied for their potential applications in organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
The synthesis of similar naphthyl ethanone derivatives typically involves multi-step reactions utilizing versatile starting materials like 1-(1-hydroxy-2-naphthyl)ethanone. These processes may include treatment with various reagents to introduce pyrimidinylthio components, leading to a wide range of derivatives (Badawy et al., 2008).
Molecular Structure Analysis
Structural characterization of these compounds often involves spectroscopic methods such as IR, NMR, and X-ray crystallography. These techniques help in determining the molecular structure, confirming the presence of functional groups, and elucidating the overall conformation of the compound (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
Naphthyl ethanone derivatives participate in various chemical reactions, including cycloadditions, condensations, and nucleophilic substitutions. These reactions often result in the formation of complex heterocyclic systems, demonstrating the compound’s reactivity and versatility in organic synthesis (Gomha & Badrey, 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, can be influenced by the nature of the substituents and the overall molecular geometry. These properties are crucial for understanding the compound's behavior in different environments and applications (Patil et al., 2014).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and acid-base characteristics, are determined by the functional groups present in the molecule. Studies on similar compounds have highlighted their potential for forming complexes with metals and other organic molecules, showcasing their chemical versatility (Gaber et al., 2005).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-10-13(2)20-18(19-12)22-11-17(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVUUIZOTAKOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-(naphthalen-1-yl)ethan-1-one |
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